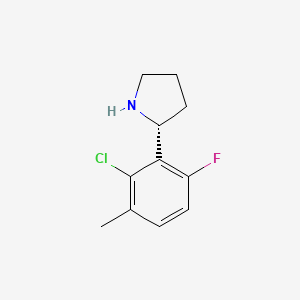
(R)-2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of chloro, fluoro, and methyl substituents on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoro-3-methylbenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The aldehyde group of 2-chloro-6-fluoro-3-methylbenzaldehyde is reacted with ®-pyrrolidine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution may yield substituted pyrrolidines, while oxidation may produce pyrrolidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine: The enantiomer of the compound with potentially different biological activities.
2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine: The racemic mixture.
2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrole: A structurally related compound with a different ring system.
Uniqueness
®-2-(2-Chloro-6-fluoro-3-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of multiple substituents on the phenyl ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13ClFN/c1-7-4-5-8(13)10(11(7)12)9-3-2-6-14-9/h4-5,9,14H,2-3,6H2,1H3/t9-/m1/s1 |
InChI Key |
IDBFCTQZGAXYNG-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)[C@H]2CCCN2)Cl |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2CCCN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


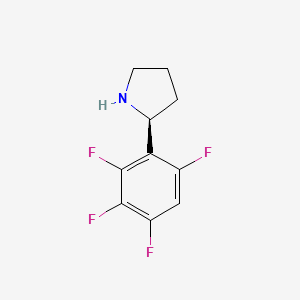
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12989915.png)
![5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12989925.png)
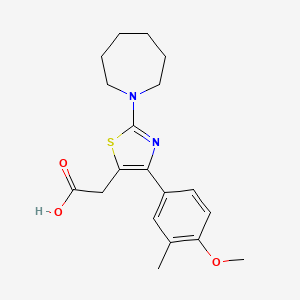
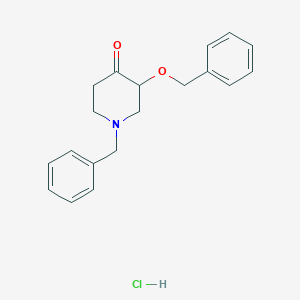
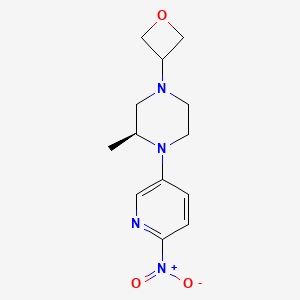
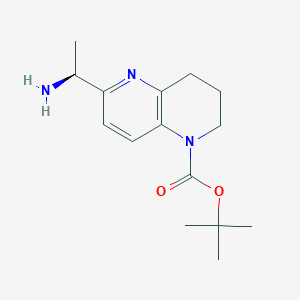
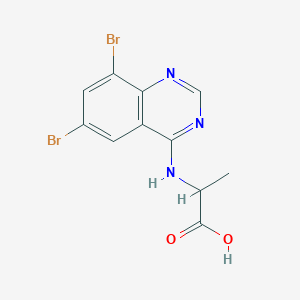
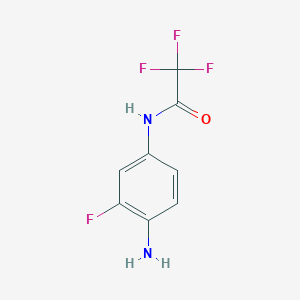
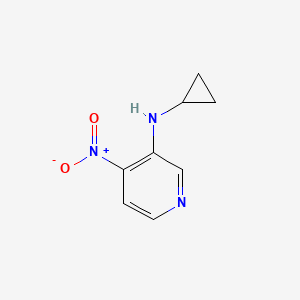
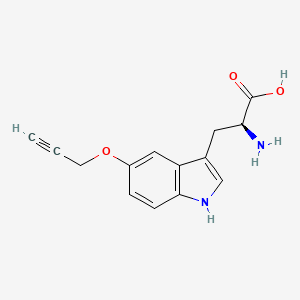
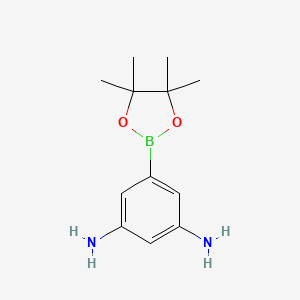
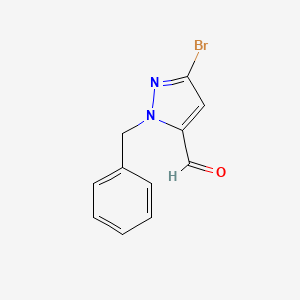
![2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile](/img/structure/B12989975.png)
